

# Application Notes and Protocols for Sodelglitazar Administration in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive overview of the administration of **sodelglitazar** (Saroglitazar) in clinical trials, based on publicly available data from studies investigating its efficacy and safety in treating conditions such as diabetic dyslipidemia and non-alcoholic fatty liver disease (NAFLD).

## **Drug Information**

- Drug Name: Sodelglitazar (Saroglitazar)
- Mechanism of Action: Sodelglitazar is a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPAR-α) and gamma (PPAR-γ), with a predominant affinity for PPAR-α.
   This dual agonism allows it to modulate both lipid and glucose metabolism.[1][2][3]
- Formulation: Oral tablets.
- Dosages Used in Clinical Trials: 1 mg, 2 mg, and 4 mg, administered once daily.[4][5]

#### **Clinical Trial Administration Protocols**

**Sodelglitazar** has been evaluated in several key clinical trials, most notably the PRESS (Prospective Randomized Efficacy and Safety of Saroglitazar) series of studies. The following protocols are synthesized from these trials.



#### **General Administration Protocol**

- · Route of Administration: Oral.
- Dosing Schedule: Once daily, typically in the morning before breakfast.
- Treatment Duration: Varied across trials, commonly ranging from 12 to 56 weeks.

## **Example Clinical Trial Workflow**

The following diagram illustrates a typical workflow for a clinical trial involving **sodelglitazar**.



Click to download full resolution via product page

Figure 1: A generalized workflow for a **sodelglitazar** clinical trial.

## **Patient Population and Eligibility Criteria**

The selection of patients for **sodelglitazar** clinical trials is critical. Below are summarized inclusion and exclusion criteria based on various study protocols.

Table 1: Summary of Patient Inclusion and Exclusion Criteria



| Criteria                      | Inclusion                                                                                                                                             | Exclusion                                                                                                                                              |
|-------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------|
| Age                           | 18 to 75 years                                                                                                                                        | -                                                                                                                                                      |
| Diagnosis                     | - Type 2 Diabetes Mellitus with<br>hypertriglyceridemia - Non-<br>alcoholic fatty liver disease<br>(NAFLD) or Non-alcoholic<br>steatohepatitis (NASH) | - History of significant cardiac<br>abnormalities - Uncontrolled<br>hypertension - Hepatic or renal<br>dysfunction (specific lab cut-<br>offs apply)   |
| Body Mass Index (BMI)         | ≥23 kg/m <sup>2</sup> or ≥25 kg/m <sup>2</sup>                                                                                                        | -                                                                                                                                                      |
| Laboratory Values             | - Triglycerides (TG) >200 and<br><500 mg/dL - LDL-C ≥100<br>mg/dL - HbA1c between 7%<br>and 9% - Alanine<br>aminotransferase (ALT) ≥50<br>U/L         | - HbA1c > 8% or >9% - Serum<br>creatinine >1.2 mg/dL -<br>Bilirubin >1.5 mg/dL                                                                         |
| Prior/Concomitant Medications | - Stable dose of metformin or<br>up to two oral hypoglycemic<br>agents - Stable dose of<br>atorvastatin (in some trials)                              | - Use of insulin, glitazones, or<br>other lipid-lowering agents<br>(washout period often<br>required) - Use of drugs with<br>potential effects on NASH |
| Other                         | -                                                                                                                                                     | - Significant alcohol<br>consumption - Participation in<br>other clinical trials within the<br>last 3 months - Pregnancy or<br>lactation               |

# **Efficacy and Safety Assessment Protocols Efficacy Endpoints and Assessment Schedule**

The primary and secondary efficacy endpoints in **sodelglitazar** clinical trials typically involve the assessment of metabolic parameters.

Table 2: Schedule of Efficacy Assessments



| Asses<br>sment                                     | Baseli<br>ne | Week<br>4 | Week<br>6 | Week<br>8 | Week<br>12 | Week<br>16 | Week<br>24 | Week<br>56 |
|----------------------------------------------------|--------------|-----------|-----------|-----------|------------|------------|------------|------------|
| Lipid Profile (TG, TC, LDL-C, HDL-C, VLDL- C)      | <b>/</b>     | ✓         | <b>,</b>  | ✓         | <b>,</b>   | <b>,</b>   | <b>,</b>   | ,          |
| Apolipo<br>proteins<br>(Apo<br>A1, Apo<br>B)       | <b>✓</b>     | ✓         | ✓         | ✓         |            |            |            |            |
| Glycemi<br>c<br>Control<br>(FPG,<br>PPG,<br>HbA1c) | /            | ✓         | <b>,</b>  | <b>✓</b>  | <b>,</b>   | <b>/</b>   |            |            |
| Liver Fat Content (MRI- PDFF)                      | <b>✓</b>     | ✓         |           |           |            |            | _          |            |
| Liver Stiffnes s (FibroS can)                      | <b>/</b>     | ✓         |           |           |            |            |            |            |

Note: The specific timing of assessments may vary between protocols.



#### **Detailed Experimental Protocols (Representative)**

While specific laboratory manuals for each trial are not publicly available, the following are representative, standardized protocols for key efficacy assessments.

#### 3.2.1. Lipid Profile Analysis

- Objective: To quantify triglyceride, total cholesterol, LDL-C, HDL-C, and VLDL-C levels in serum.
- Specimen: Serum, collected after an overnight fast (at least 8 hours).
- Methodology:
  - Sample Collection: Collect 5-10 mL of whole blood in a serum separator tube (SST).
  - Sample Processing: Allow the blood to clot at room temperature for 30 minutes. Centrifuge at 1500 x g for 15 minutes. Separate the serum into a clean, labeled tube.
  - Analysis: Use an automated clinical chemistry analyzer (e.g., Cobas 6000) employing enzymatic colorimetric assays for triglycerides and total cholesterol. HDL-C is measured directly after precipitation of other lipoproteins. LDL-C is typically calculated using the Friedewald equation (if triglycerides are <400 mg/dL) or measured directly. VLDL-C is estimated as Triglycerides/5.
  - Quality Control: Run commercial quality control materials with known concentrations at the beginning and end of each batch of samples.

#### 3.2.2. Glycated Hemoglobin (HbA1c) Assessment

- Objective: To measure the percentage of glycated hemoglobin in whole blood as an indicator of long-term glycemic control.
- Specimen: Whole blood collected in an EDTA tube.
- Methodology:
  - Sample Collection: Collect 2-3 mL of whole blood in an EDTA (lavender top) tube.



- Analysis: Use a high-performance liquid chromatography (HPLC) method, which is the reference method for HbA1c measurement.
- Quality Control: Calibrate the instrument according to the manufacturer's instructions and analyze quality control samples with each run.

#### 3.2.3. Liver Fat Content by MRI-PDFF

- Objective: To non-invasively quantify the fraction of protons in fat relative to the total protons in the liver.
- · Methodology:
  - Patient Preparation: Patients should fast for at least 4 hours prior to the scan.
  - Image Acquisition: Use a 1.5T or 3T MRI scanner with a specialized multi-echo gradient echo sequence to acquire images of the liver during a single breath-hold.
  - Image Analysis: Use dedicated software to process the MRI data and generate a proton density fat fraction (PDFF) map of the liver. Regions of interest are drawn on the map to calculate the mean PDFF.

## **Safety Monitoring Protocol**

A robust safety monitoring plan is essential in clinical trials.

Table 3: Schedule of Safety Assessments



| Asse<br>ssm<br>ent                                                  | Scre<br>enin<br>g | Base<br>line<br>(Day<br>1) | Wee<br>k 2 | Wee<br>k 4 | Wee<br>k 8 | Wee<br>k 12 | Wee<br>k 16 | Wee<br>k 24 | End<br>of<br>Treat<br>ment | Follo<br>w-up |
|---------------------------------------------------------------------|-------------------|----------------------------|------------|------------|------------|-------------|-------------|-------------|----------------------------|---------------|
| Adver<br>se<br>Event<br>(AE)<br>Monit<br>oring                      | 1                 | <b>√</b>                   | ✓          | 1          | J          | <b>,</b>    | /           | /           | 1                          | <b>√</b>      |
| Vital<br>Signs                                                      | ✓                 | /                          | /          | 1          | 1          | 1           | <b>√</b>    | 1           | /                          |               |
| Physi<br>cal<br>Exam<br>inatio<br>n                                 | /                 | /                          | <b>/</b>   | 1          | ,          |             |             |             |                            |               |
| Clinic al Labor atory Tests (Hem atolog y, Chem istry, Urinal ysis) | <b>/</b>          | /                          | /          | •          | •          | •           | •           | •           | •                          | •             |







| Electr<br>ocardi<br>ogra<br>m<br>(ECG | <b>,</b> | / | <b>√</b> | 1 |
|---------------------------------------|----------|---|----------|---|
| 2D<br>Echo<br>cardio<br>gram          | /        | / |          |   |

#### 3.3.1. Management of Adverse Events

- Reporting: All adverse events (AEs), regardless of severity or causality, must be documented. Serious adverse events (SAEs) require expedited reporting to the sponsor and regulatory authorities.
- Assessment: The investigator must assess the severity, causality, and expectedness of each AE.
- Action: Depending on the nature of the AE, actions may include dose interruption, dose reduction, or permanent discontinuation of the study drug. For example, a protocol might specify discontinuation if ALT or AST levels exceed 3 times the upper limit of normal and are accompanied by an increase in bilirubin.

## **Sodelglitazar Signaling Pathway**

**Sodelglitazar** exerts its therapeutic effects by activating PPAR- $\alpha$  and PPAR- $\gamma$ , which are nuclear receptors that regulate gene expression.





Click to download full resolution via product page

Figure 2: Simplified signaling pathway of sodelglitazar.

## **Quantitative Data Summary from Clinical Trials**

The following tables summarize the quantitative efficacy data from key clinical trials of **sodelglitazar**.

Table 4: Efficacy of **Sodelglitazar** in the PRESS V Trial (24 Weeks)



| Parameter                         | Sodelglitazar 2 mg<br>(n=37) | Sodelglitazar 4 mg<br>(n=39) | Pioglitazone 45 mg<br>(n=33) |
|-----------------------------------|------------------------------|------------------------------|------------------------------|
| Triglycerides (%)                 | -26.4                        | -45.0                        | -15.5                        |
| LDL-C (mg/dL)                     | -                            | -12.0 ± 39.38                | 3.5 ± 23.17                  |
| VLDL-C (mg/dL)                    | -                            | -23.9 ± 15.26                | -8.8 ± 24.81                 |
| Total Cholesterol (mg/dL)         | -                            | -18.5 ± 40.60                | 9.1 ± 28.77                  |
| Fasting Plasma<br>Glucose (mg/dL) | -                            | -22.6 ± 66.30                | -                            |
| HbA1c (%)                         | -                            | -0.3 ± 0.60                  | -                            |

Table 5: Efficacy of **Sodelglitazar** in the PRESS VI Trial (12 Weeks)

| Parameter                 | Sodelglitazar 2 mg               | Sodelglitazar 4 mg               | Placebo |
|---------------------------|----------------------------------|----------------------------------|---------|
| Triglycerides (%)         | -45.5                            | -46.7                            | -       |
| Non-HDL-C (%)             | -29.2                            | -32.5                            | -       |
| LDL-C (%)                 | -                                | -31.3                            | -       |
| VLDL-C (%)                | -                                | -46.0                            | -       |
| Total Cholesterol (%)     | -                                | -26.1                            | -       |
| Apo B (%)                 | -                                | -32.0                            | -       |
| HDL-C (%)                 | Significant increase vs. placebo | Significant increase vs. placebo | -       |
| Fasting Plasma<br>Glucose | Significant decrease vs. placebo | Significant decrease vs. placebo | -       |

Table 6: Efficacy of Sodelglitazar in NAFLD/NASH (16 Weeks)



| Parameter                       | Sodelglitazar 1<br>mg | Sodelglitazar 2<br>mg | Sodelglitazar 4<br>mg | Placebo |
|---------------------------------|-----------------------|-----------------------|-----------------------|---------|
| ALT (% change)                  | -25.5                 | -27.7                 | -45.8                 | +3.4    |
| Liver Fat Content<br>(% change) | -                     | -                     | -19.7                 | +4.1    |
| Triglycerides<br>(mg/dL change) | -                     | -                     | -68.7                 | -5.3    |

## **Data Analysis Plan**

- Primary Efficacy Analysis: The primary efficacy endpoint is typically the percentage change from baseline in a key parameter (e.g., triglycerides or ALT) at the end of the treatment period. An Analysis of Covariance (ANCOVA) model is often used, with the baseline value as a covariate and treatment group as the main factor.
- Secondary Efficacy Analyses: Similar ANCOVA models are used for secondary endpoints.
- Safety Analysis: Safety data is summarized descriptively. The incidence of adverse events is tabulated by treatment group.
- Populations for Analysis:
  - Intent-to-Treat (ITT) Population: All randomized patients who received at least one dose of the study drug.
  - Per-Protocol (PP) Population: A subset of the ITT population who were compliant with the protocol and did not have major protocol deviations.

#### **Conclusion**

The administration of **sodelglitazar** in clinical trials follows a structured protocol involving careful patient selection, standardized drug administration, and rigorous monitoring of efficacy and safety. The data from these trials demonstrate that **sodelglitazar**, typically at a dose of 4 mg once daily, is effective in improving lipid profiles, glycemic control, and markers of liver health in patients with diabetic dyslipidemia and NAFLD. Researchers and clinicians planning



to use **sodelglitazar** in a research setting should adhere to these established protocols to ensure patient safety and data integrity.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. mcgill.ca [mcgill.ca]
- 2. Deciphering the molecular pathways of saroglitazar: A dual PPAR α/γ agonist for managing metabolic NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Basis for Anti-non-alcoholic Fatty Liver Disease and Diabetic Dyslipidemia Drug Saroglitazar as a PPAR α/y Dual Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Multicenter, Prospective, Randomized, Double-blind Study to Evaluate the Safety and Efficacy of Saroglitazar 2 and 4 mg Compared to Pioglitazone 45 mg in Diabetic Dyslipidemia (PRESS V) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Sodelglitazar Administration in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681033#protocols-for-sodelglitazar-administration-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com